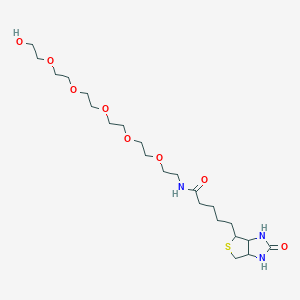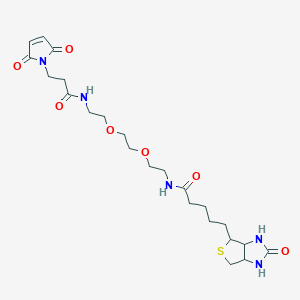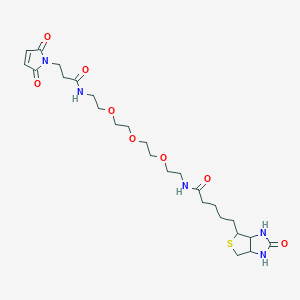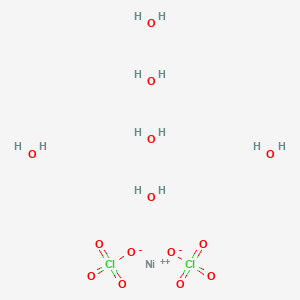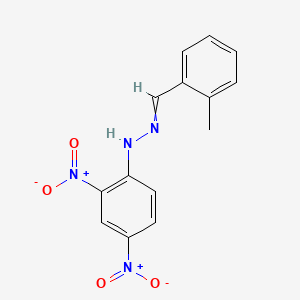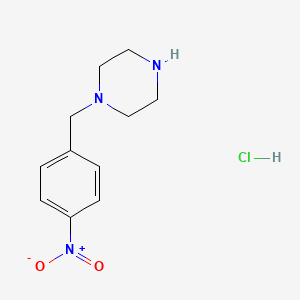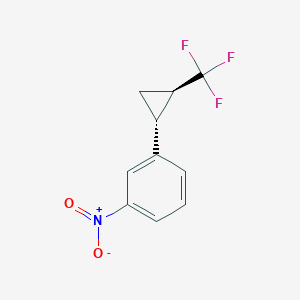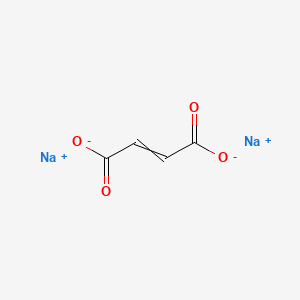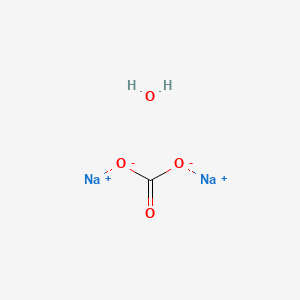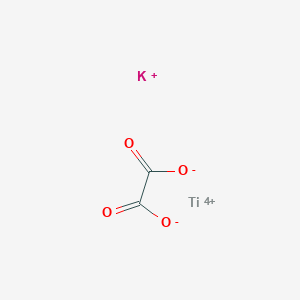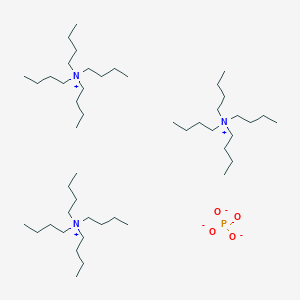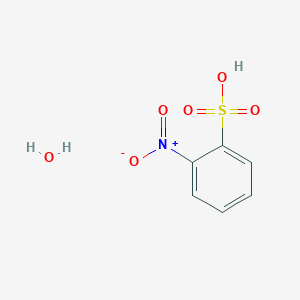
2-Nitrobenzenesulfonic Acid Hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitrobenzenesulfonic Acid Hydrate is an organic compound with the molecular formula C6H5NO5S·xH2O. It is a derivative of benzenesulfonic acid, where a nitro group is substituted at the second position of the benzene ring. This compound is known for its applications in various chemical processes and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Nitrobenzenesulfonic Acid Hydrate can be synthesized through the sulfonation of nitrobenzene. This process typically involves the use of sulfur trioxide (SO3) as the sulfonating agent in a microreactor under solvent-free conditions. The reaction is highly efficient, achieving a 94% conversion rate of nitrobenzene and an 88% yield of meta-nitrobenzenesulfonic acid .
Industrial Production Methods: In industrial settings, the production of this compound involves similar sulfonation processes but on a larger scale. The use of sulfuric acid or oleum as sulfonating agents is common due to their availability and cost-effectiveness. these methods require careful handling and disposal of by-products to ensure environmental safety .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Nitrobenzenesulfonic Acid Hydrate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 2-aminobenzenesulfonic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the nitro group is replaced by other substituents.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrazine hydrate and catalytic hydrogenation.
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used under basic conditions.
Major Products:
Reduction: 2-Aminobenzenesulfonic acid.
Substitution: Various substituted benzenesulfonic acids depending on the reagents used.
Applications De Recherche Scientifique
2-Nitrobenzenesulfonic Acid Hydrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is utilized in biochemical assays and as a reagent in the modification of biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of detergents, surfactants, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Nitrobenzenesulfonic Acid Hydrate involves its ability to undergo various chemical transformations. The nitro group can be reduced to an amino group, which can then participate in further reactions. The sulfonic acid group enhances the compound’s solubility in water, making it useful in aqueous reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment .
Comparaison Avec Des Composés Similaires
2-Aminobenzenesulfonic Acid: Similar structure but with an amino group instead of a nitro group.
4-Nitrobenzenesulfonic Acid: Nitro group positioned at the fourth position of the benzene ring.
3-Nitrobenzenesulfonic Acid: Nitro group positioned at the third position of the benzene ring
Uniqueness: 2-Nitrobenzenesulfonic Acid Hydrate is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both nitro and sulfonic acid groups allows for diverse chemical reactivity and applications in various fields.
Propriétés
IUPAC Name |
2-nitrobenzenesulfonic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5S.H2O/c8-7(9)5-3-1-2-4-6(5)13(10,11)12;/h1-4H,(H,10,11,12);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOGRNMVNYDSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Carbamic acid, N-[3-[2-(3-aminopropoxy)ethoxy]propyl]-, 1,1-dimethylethyl ester](/img/structure/B7949555.png)
